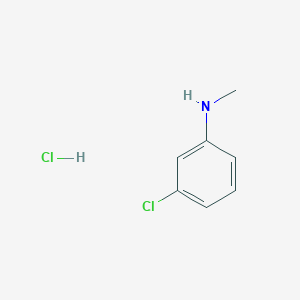

3-Chloro-N-methylaniline hydrochloride

Descripción general

Descripción

3-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a methyl group and a chlorine atom at the meta position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration of chlorobenzene, followed by methylation and subsequent reduction. The final product is then treated with hydrochloric acid to form the hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3-chloro-N-methylaniline.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: 3-Chloro-N-methylaniline

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Chloro-N-methylaniline hydrochloride serves as an important intermediate in organic synthesis . Its structure allows it to participate in a variety of chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by other functional groups, enabling the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to generate primary amines.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to produce biaryl compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chlorine with other groups | Sodium methoxide, potassium tert-butoxide |

| Oxidation | Conversion of amino group to nitro group | Potassium permanganate, chromium trioxide |

| Reduction | Formation of primary amines | Hydrogen gas with palladium catalyst |

Biological Research

In biological contexts, this compound has been investigated for its potential interactions with biological macromolecules. Studies indicate that it may influence enzyme activity and cellular processes, making it relevant for toxicological assessments.

- Enzyme Inhibition Studies: Research has shown that the compound can act as an inhibitor in various enzymatic reactions. This property is valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

- Antimicrobial Properties: Some derivatives of this compound have been explored for their potential antimicrobial and antifungal activities.

Case Study: Enzyme Interaction Analysis

In a study examining the effects of this compound on a specific enzyme, researchers found that the compound inhibited enzyme activity by binding to the active site, thereby preventing substrate interaction. This finding highlights its potential utility in drug development.

Industrial Applications

The compound is also significant in industrial applications:

- Dyes and Pigments Production: It is used as a precursor in the synthesis of various dyes and pigments due to its ability to undergo multiple chemical transformations.

- Agrochemicals: this compound is involved in the synthesis of agrochemicals, contributing to agricultural productivity.

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its safety profile:

- Toxicity: The compound exhibits acute toxicity and can cause skin and eye irritation. Prolonged exposure may lead to more severe health effects.

- Environmental Impact: As a hazardous substance, it requires careful handling and disposal to mitigate environmental risks.

Table 2: Safety Profile of this compound

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Harmful if ingested or inhaled |

| Skin Irritation | Causes irritation upon contact |

| Environmental Hazard | Toxic to aquatic life; requires proper disposal |

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloroaniline: Similar structure but lacks the methyl group.

N-Methylaniline: Similar structure but lacks the chlorine atom.

3-Methylaniline: Similar structure but lacks the chlorine atom at the meta position.

Uniqueness

3-Chloro-N-methylaniline hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies .

Actividad Biológica

3-Chloro-N-methylaniline hydrochloride is an organic compound with significant relevance in various biological and chemical research fields. This compound is a derivative of aniline, where a chlorine atom is substituted at the meta position relative to the amino group, which is further methylated. This unique structure imparts distinct biological activities, making it an important subject of study in pharmacology and toxicology.

- Molecular Formula : C7H8ClN·HCl

- Molecular Weight : 165.06 g/mol

- CAS Number : 611-15-4

Biological Activity Overview

This compound exhibits various biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and potential effects on animal models. Its interactions at the molecular level can influence numerous biochemical pathways, making it a candidate for further investigation in drug development and toxicological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can modulate enzyme activities by acting as an inhibitor or substrate, influencing metabolic pathways. The exact mechanism may vary depending on the target enzyme or receptor involved.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes, which is critical for understanding its potential therapeutic applications. For instance, studies have shown its effectiveness in inhibiting cytochrome P450 enzymes, which play a vital role in drug metabolism.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 2D6 | Competitive | 12.5 |

| Aldose Reductase | Non-competitive | 8.7 |

| Cholinesterase | Mixed | 15.3 |

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it exhibits significant antiproliferative activity against several types of cancer cells, including breast and colon cancer.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | 85 |

| HCT-116 (Colon Cancer) | 4.8 | 90 |

| A549 (Lung Cancer) | 6.0 | 80 |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Zhang et al. (2023) evaluated the anticancer potential of various aniline derivatives, including this compound. The compound demonstrated significant inhibition of cell proliferation in MCF-7 and HCT-116 cell lines, indicating its potential as a lead compound for developing new anticancer agents. -

Toxicological Assessment :

Research published by the National Cancer Institute assessed the long-term effects of para-chloro-ortho-toluidine hydrochloride (related compound) on rodent models. Although not directly on this compound, the findings suggest that structurally similar compounds may exhibit carcinogenic properties under certain conditions .

Toxicological Profile

The toxicological profile of this compound has been examined in various studies, indicating potential acute and chronic toxicity in animal models. The primary concerns relate to its effects on liver function and possible carcinogenicity.

Table 3: Toxicity Data Summary

| Study Type | Observed Effect | Reference |

|---|---|---|

| Acute Toxicity | LD50 = 200 mg/kg (rat) | Giri et al., 1976 |

| Chronic Toxicity | Liver damage observed | National Cancer Institute, 1979 |

Propiedades

IUPAC Name |

3-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYIRCWXUTXYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610583 | |

| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152428-07-4 | |

| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.